6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H12FN5O and its molecular weight is 321.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds related to 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one have been extensively studied. For instance, the crystal structure of a related compound was determined by X-ray diffraction, revealing coplanar fused rings and weak intermolecular interactions that stabilize the crystal packing (Hu et al., 2011).
Biological Activity
- Research has also focused on the antimicrobial properties of triazolopyrimidine derivatives. A study synthesized new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, showing excellent activity against various microorganisms except for specific resistant strains (Farghaly & Hassaneen, 2013).
Anticancer Potential
- Another area of interest is the anticancer potential of triazolopyrimidine compounds. A class of [1,2,4]triazolo[1,5-a]pyrimidines was identified for their unique mechanism of tubulin inhibition, suggesting a potential role in cancer treatment. This synthesis and structure-activity relationship (SAR) study highlighted the importance of specific substituents for optimal activity (Zhang et al., 2007).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of compounds within this chemical class have been evaluated, with some derivatives showing promising results against pathogens such as Aspergillus fumigates, indicating potential as new therapeutic agents (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell death via apoptosis . The compound also appears to affect the mitochondrial apoptotic pathway .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It inhibits the growth of these cell lines significantly . The compound also shows promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one are largely attributed to its interaction with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The inhibition of CDK2 by this compound can lead to alterations in cell cycle progression, potentially making it a valuable tool in cancer research .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This binding interaction also results in changes in gene expression, contributing to its overall cellular effects .
Properties
IUPAC Name |
6-benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVSNCZKBUQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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